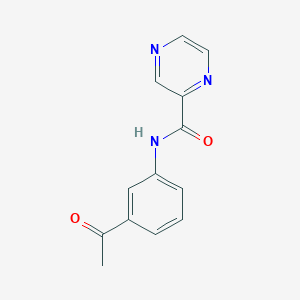

N-(3-acetylphenyl)pyrazine-2-carboxamide

Description

N-(3-acetylphenyl)pyrazine-2-carboxamide (CAS: Not explicitly provided) is a pyrazinecarboxamide derivative synthesized via the condensation of pyrazine-2,3-dicarboxylic acid anhydride with 3-aminoacetophenone in the presence of sodium acetate and glacial acetic acid . This compound belongs to a broader class of pyrazinecarboxamides, which are structurally characterized by a pyrazine ring linked to an aromatic moiety via a carboxamide bridge. Its synthesis pathway enables further derivatization, such as bromination (e.g., forming N-[4-(bromoacetyl)phenyl]pyrazine-2-carboxamide) or condensation with aldehydes to yield acryloyl-substituted analogs .

Propriétés

IUPAC Name |

N-(3-acetylphenyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-9(17)10-3-2-4-11(7-10)16-13(18)12-8-14-5-6-15-12/h2-8H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFHRFQEFHWUDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644325 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)pyrazine-2-carboxamide typically involves the condensation of pyrazine-2,3-dicarboxylic acid anhydride with aminoacetophenones. This reaction is carried out in boiling glacial acetic acid containing sodium acetate . The resulting product is then purified and characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .

Industrial Production Methods: In industrial settings, the synthesis of N-(3-acetylphenyl)pyrazine-2-carboxamide can be optimized using microwave-assisted synthesis. This method offers higher yields and shorter reaction times compared to conventional heating methods . The reaction involves the use of pyrazine-2-carboxylic acid and various aliphatic and aromatic amines in the presence of a Yamaguchi reagent and 4-dimethylaminopyridine .

Analyse Des Réactions Chimiques

Types of Reactions: N-(3-acetylphenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like bromine and malononitrile are commonly used for substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazine derivatives.

Applications De Recherche Scientifique

N-(3-acetylphenyl)pyrazine-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its antimicrobial and antifungal activities.

Medicine: Investigated for its potential as an antitubercular agent.

Industry: Used in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of N-(3-acetylphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit photosynthetic electron transport in chloroplasts, which is crucial for its antimicrobial activity . The compound interferes with the synthesis of new fatty acids, which are essential for the growth and replication of certain bacteria .

Comparaison Avec Des Composés Similaires

Key Findings :

- Halogenation : Chlorine substitution (e.g., 6-Cl) enhances antimycobacterial potency. For instance, 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide inhibits M. tuberculosis H37Rv by 65% at 6.25 µg/mL .

- Alkylamino Chains: Derivatives with alkylamino chains (e.g., butylamino) exhibit potent activity (MIC = 3.13 µg/mL) and favorable selectivity (SI >10) .

- Iodo Substitution : N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide shows exceptional activity (MIC <2.0 µmol/L) , suggesting bulky electron-withdrawing groups improve target binding.

Key Findings :

- Iodo and tert-Butyl Groups: These substituents significantly enhance photosynthesis inhibition (IC50 = 43.0–51.0 µmol/L) and flavonoid production (900% induction) in plant cultures .

- Positional Effects : Substitution at the pyrazine 5- or 6-position modulates activity. For example, 6-chloro derivatives exhibit stronger inhibition than unsubstituted analogs .

Structural Activity Relationships (SAR)

- Pyrazine Core: Substitution at the 5-position with alkylamino chains (e.g., pentylamino) improves antimycobacterial activity (MIC = 0.78–3.91 µg/mL) . 6-Chloro substitution enhances both antimycobacterial and photosynthesis-inhibiting effects .

- Aromatic Ring :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.